molecular formula C19H31NO2SSi B15123931 N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide

Cat. No.: B15123931
M. Wt: 365.6 g/mol
InChI Key: CXOGCFZBPJZIKO-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide is a chemical compound with the molecular formula C19H31NO2SSi and a molecular weight of 365.61 g/mol . It is known for its unique structural features, including the presence of a triisopropylsilyl group and an ethynyl linkage, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide typically involves the reaction of N-ethynyl-N,4-dimethylbenzenesulfonamide with triisopropylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is employed in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl linkage allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its enhanced stability and reactivity due to the presence of the triisopropylsilyl group.

Properties

Molecular Formula

C19H31NO2SSi

Molecular Weight

365.6 g/mol

IUPAC Name

N,4-dimethyl-N-[2-tri(propan-2-yl)silylethynyl]benzenesulfonamide

InChI

InChI=1S/C19H31NO2SSi/c1-15(2)24(16(3)4,17(5)6)14-13-20(8)23(21,22)19-11-9-18(7)10-12-19/h9-12,15-17H,1-8H3

InChI Key

CXOGCFZBPJZIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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